EGFR Kinase Inhibition: Measured IC50 of 7.7 µM with Defined HER2 Selectivity Window
In a standardized in vitro kinase assay, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide inhibited EGFR with an IC50 of 7,700 nM (7.7 µM), while HER2 (ErbB2) inhibition exceeded 10,000 nM (10 µM), yielding an EGFR/HER2 selectivity ratio of greater than 1.3-fold [1][2]. This contrasts sharply with the 2-(4-aminophenyl)benzothiazole series (e.g., CJM 126, DF 203), which exhibit sub-nanomolar potency (IC50 < 0.001 µM against MCF-7) but are characterized as non-kinase-targeted cytotoxins with CYP1A1-dependent metabolic activation, representing a mechanistically distinct class [3][4].
| Evidence Dimension | EGFR kinase inhibitory activity (IC50) and selectivity over HER2 |
|---|---|
| Target Compound Data | EGFR IC50 = 7,700 nM (7.7 µM); HER2 IC50 > 10,000 nM (>10 µM) |
| Comparator Or Baseline | 2-(4-Aminophenyl)benzothiazoles (CJM 126): IC50 < 0.001 µM against MCF-7 breast cancer cells (cytotoxicity, not isolated kinase inhibition) |
| Quantified Difference | Target compound is ~7,700-fold less potent than CJM 126 in cytotoxicity assays, but operates via direct kinase inhibition rather than CYP1A1-mediated bioactivation |
| Conditions | EGFR and HER2 kinase inhibition assay (in vitro enzymatic), as reported in Tasler et al. 2009 (PMID: 19211246). CJM 126 data from MCF-7 cell proliferation assays (Bradshaw et al., 1998; Shi et al., 1996) |
Why This Matters
The moderate micromolar EGFR IC50 with measurable HER2 selectivity indicates this compound is a kinase scaffold starting point rather than a potent cytotoxin, making it suitable for medicinal chemistry optimization programs where scaffold hopping and selectivity tuning are prioritized over immediate potency.
- [1] Epidermal Growth Factor Receptor Inhibitor Database. Molecule EGIN0002243. EGFR IC50 = 7700 nM; HER2 IC50 > 10000 nM. PMID: 19211246. View Source
- [2] Tasler S, Müller O, Wieber T, Herz T, Krauss R, Totzke F, Kubbutat MH, Schächtele C. N-substituted 2'-(aminoaryl)benzothiazoles as kinase inhibitors: hit identification and scaffold hopping. Bioorg Med Chem Lett. 2009;19(5):1349-56. PMID: 19211246. View Source
- [3] Shi DF, Bradshaw TD, Wrigley S, McCall CJ, Lelieveld P, Fichtner I, Stevens MF. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. J Med Chem. 1996;39(17):3375-84. PMID: 8765520. View Source
- [4] Bradshaw TD, Wrigley S, Shi DF, Schultz RJ, Paull KD, Stevens MF. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. Br J Cancer. 1998;78(4):421-9. PMID: 9716022. View Source
